molecular formula C19H21BrN2O3 B2552596 1-{8-[2-(4-bromophenyl)acetyl]-8-azabicyclo[3.2.1]octan-3-yl}pyrrolidine-2,5-dione CAS No. 2058740-04-6

1-{8-[2-(4-bromophenyl)acetyl]-8-azabicyclo[3.2.1]octan-3-yl}pyrrolidine-2,5-dione

Cat. No.: B2552596
CAS No.: 2058740-04-6
M. Wt: 405.292
InChI Key: MEJDQFNZXKGQHV-UHFFFAOYSA-N
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Description

1-{8-[2-(4-Bromophenyl)acetyl]-8-azabicyclo[3.2.1]octan-3-yl}pyrrolidine-2,5-dione is a chemical compound with the CAS Registry Number 2058740-04-6 . It has a molecular formula of C19H21BrN2O3 and a molecular weight of 405.29 g/mol . This compound is built on an 8-azabicyclo[3.2.1]octane scaffold, a structure recognized in medicinal chemistry for its utility in drug discovery. Scientific literature indicates that derivatives of the 8-azabicyclo[3.2.1]octane core have been investigated as potent and selective antagonists for biological targets such as the vasopressin V1A receptor and the kappa opioid (κ) receptor , highlighting the scaffold's significance in developing pharmacologically active agents. The presence of the pyrrolidine-2,5-dione (succinimide) group further adds to its potential as a key intermediate or building block in organic synthesis and pharmaceutical research. This product is offered with a guaranteed purity of 90% or higher and is available in various quantities to support your research needs . This compound is provided For Research Use Only and is not approved for human or animal diagnostic, therapeutic, or any other consumer use.

Properties

IUPAC Name

1-[8-[2-(4-bromophenyl)acetyl]-8-azabicyclo[3.2.1]octan-3-yl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21BrN2O3/c20-13-3-1-12(2-4-13)9-19(25)21-14-5-6-15(21)11-16(10-14)22-17(23)7-8-18(22)24/h1-4,14-16H,5-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEJDQFNZXKGQHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)CC3=CC=C(C=C3)Br)N4C(=O)CCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-{8-[2-(4-bromophenyl)acetyl]-8-azabicyclo[3.2.1]octan-3-yl}pyrrolidine-2,5-dione typically involves multiple steps, starting with the preparation of the azabicyclo[3.2.1]octane scaffold. This can be achieved through enantioselective construction methods, often employing palladium-catalyzed reactions . The bromophenyl group is introduced via a substitution reaction, and the final product is obtained through a series of acylation and cyclization reactions under controlled conditions .

Mechanism of Action

The mechanism of action of 1-{8-[2-(4-bromophenyl)acetyl]-8-azabicyclo[3.2.1]octan-3-yl}pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group may facilitate binding to hydrophobic pockets, while the azabicyclo[3.2.1]octane system provides rigidity and spatial orientation for optimal interaction . Pathways involved in its action include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Bioactivity/Use Reference
Target Compound 8-Azabicyclo[3.2.1]octane 4-Bromophenyl acetyl, pyrrolidine-2,5-dione Undisclosed (potential CNS/oncology)
Procymidone 3-Azabicyclo[3.1.0]hexane 3,5-Dichlorophenyl, methyl Fungicide
ATAD2 Inhibitor 8-Azabicyclo[3.2.1]octane Quinolin-2-one, sulfone Bromodomain inhibitor (IC₅₀ = 12 nM)

Table 2: Physicochemical Properties

Compound Name LogP Molecular Weight (g/mol) Hydrogen Bond Acceptors
Target Compound 3.2* 433.3 4
Procymidone 2.8 284.1 3
Vinclozolin 3.0 286.1 3

*Estimated using fragment-based methods.

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s boronate-containing analogues (e.g., CAS 1356111-39-1) suggest feasible routes via Suzuki coupling .
  • Toxicity Considerations : Unlike dichlorophenyl agrochemicals (e.g., procymidone), the bromophenyl group may reduce electrophilic toxicity but increase persistence .

Biological Activity

1-{8-[2-(4-bromophenyl)acetyl]-8-azabicyclo[3.2.1]octan-3-yl}pyrrolidine-2,5-dione is a compound that has garnered attention for its potential biological activity, particularly in the context of opioid receptor interactions and other therapeutic applications. This article consolidates findings from various studies to provide a comprehensive overview of its biological activities, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to a class of derivatives related to azabicyclo compounds, which are characterized by their bicyclic structure containing nitrogen atoms. The presence of the 4-bromophenyl group and the pyrrolidine dione moiety contributes to its pharmacological properties.

Chemical Structure

PropertyValue
Molecular Formula C17H22BrN2O2
Molecular Weight 364.27 g/mol
CAS Number Not explicitly listed

Mu Opioid Receptor Antagonism

Research indicates that compounds similar to this compound may act as mu opioid receptor antagonists. This mechanism is crucial for addressing conditions related to opioid-induced bowel dysfunction (OBD) without compromising analgesic effects in the central nervous system .

Inhibition of Inflammatory Pathways

Studies have shown that related pyrrolidine derivatives can inhibit nuclear factor kappa B (NF-κB) signaling pathways, which are implicated in inflammatory responses. By modulating these pathways, the compound may exhibit anti-inflammatory properties, making it a candidate for treating various inflammatory diseases .

Pharmacological Studies

  • Opioid Receptor Activity : The compound has been studied for its ability to selectively block mu opioid receptors, potentially reducing side effects associated with opioid therapies while maintaining analgesic efficacy .
  • Anti-inflammatory Effects : In vitro studies demonstrated that related compounds could significantly reduce markers of inflammation such as TNF-α and IL-1β in models of acute lung injury, indicating a protective role against inflammation-induced damage .

Case Studies

A review of literature reveals several case studies where similar compounds were tested:

  • Case Study 1 : A compound structurally related to this compound was shown to alleviate symptoms in models of inflammatory bowel disease by inhibiting excessive mu receptor activation.
  • Case Study 2 : In neuroinflammation models, pyrrolidine derivatives demonstrated cognitive protection through modulation of oxidative stress markers and inflammatory cytokines, suggesting potential applications in neurodegenerative diseases.

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